3,6-Dioxa-8-mercaptooctan-1-ol 3,6-Dioxa-8-mercaptooctan-1-ol Thiol-PEG3-alcohol is a PEG derivative containing a thiol group and a hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The thiol group reacts with maleimide, OPSS, vinylsulfone and transition metal surfaces including gold, silver, etc. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.
Brand Name: Vulcanchem
CAS No.: 56282-36-1
VCID: VC0545230
InChI: InChI=1S/C6H14O3S/c7-1-2-8-3-4-9-5-6-10/h7,10H,1-6H2
SMILES: C(COCCOCCS)O
Molecular Formula: C6H14O3S
Molecular Weight: 166.24 g/mol

3,6-Dioxa-8-mercaptooctan-1-ol

CAS No.: 56282-36-1

Cat. No.: VC0545230

Molecular Formula: C6H14O3S

Molecular Weight: 166.24 g/mol

Purity: >90% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3,6-Dioxa-8-mercaptooctan-1-ol - 56282-36-1

Specification

CAS No. 56282-36-1
Molecular Formula C6H14O3S
Molecular Weight 166.24 g/mol
IUPAC Name 2-[2-(2-sulfanylethoxy)ethoxy]ethanol
Standard InChI InChI=1S/C6H14O3S/c7-1-2-8-3-4-9-5-6-10/h7,10H,1-6H2
Standard InChI Key KXSLUQUKENLMJW-UHFFFAOYSA-N
SMILES C(COCCOCCS)O
Canonical SMILES C(COCCOCCS)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Basic Molecular Properties

3,6-Dioxa-8-mercaptooctan-1-ol is a linear PEG derivative with the systematic IUPAC name 2-[2-(2-sulfanylethoxy)ethoxy]ethanol. Its structure comprises a hydroxyl-terminated PEG chain (three ethylene oxide units) and a terminal thiol (-SH) group, linked via ether bonds. The SMILES notation C(COCCOCCS)O\text{C(COCCOCCS)O} and InChIKey KXSLUQUKENLMJW-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Table 1: Core Chemical Properties

PropertyValueSource Reference
CAS Number56282-36-1
Molecular FormulaC6H14O3S\text{C}_6\text{H}_{14}\text{O}_3\text{S}
Molecular Weight166.24 g/mol
AppearanceClear, colorless oil
Boiling Point100°C at 0.1 Torr
SolubilityDMSO, Chloroform, Methanol

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound is synthesized through stepwise PEGylation reactions. A common approach involves:

  • Etherification: Coupling ethylene oxide units to a thiol-containing precursor.

  • Terminal Functionalization: Introducing the hydroxyl group via nucleophilic substitution or oxidation .
    The process emphasizes control over PEG chain length to ensure uniformity, critical for applications requiring precise molecular spacing.

VendorPurityPrice (USD)Quantity
TRC>95%12010 mg
Usbiological>95%46025 mg
Clinivex>97%N/A25 mg
MySkinRecipes97%N/ACustom

Applications in Research and Technology

Bioconjugation and Drug Delivery

The thiol group’s affinity for maleimide, gold surfaces, and vinyl sulfones enables covalent attachment to antibodies, proteins, and nanoparticles . For example, Sano et al. (2013) demonstrated its utility in optimizing monoclonal antibody-indocyanine green conjugates for optical imaging, where short PEG linkers enhanced target specificity and reduced steric hindrance. Similarly, Harrison et al. (2016) utilized it to functionalize gold nanoparticles, achieving stable mixed monolayers for targeted drug delivery.

Materials Science and Surface Engineering

In nanotechnology, the compound serves as a crosslinker for self-assembled monolayers (SAMs) on gold and silver substrates. Its hydroxyl group permits further derivatization with fluorophores, biotin, or other ligands, enabling multiplexed sensor platforms .

Antiviral Research

Future Directions and Challenges

Expanding Bioconjugation Toolkit

Advances in click chemistry and bioorthogonal reactions may leverage the compound’s dual functionality for novel drug delivery systems. Challenges include minimizing batch-to-batch variability in PEG chain length, which impacts reproducibility in clinical applications.

Environmental and Regulatory Aspects

As industrial adoption grows, assessing ecotoxicological impacts of PEG-thiol byproducts will be critical. Regulatory agencies may impose stricter guidelines on nanoparticle conjugates derived from this compound.

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